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molecular formula C8H7ClN2S B127954 6-Chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-19-4

6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B127954
M. Wt: 198.67 g/mol
InChI Key: LZCBQCKLQRWOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108921B2

Procedure details

To a solution of 2,6-dichlorobenzo[d]thiazole (2 g, 10 mmol) in 10 mL THF was added 25% MeNH2 in water (3 mL) dropwise. After the addition complete, the reaction mixture was stirred at room temperature overnight. Filter off the product and washed with methanol. Drying in vacuo to yield 1.5 g of the desired compound. LC-MS: m/z 204.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:12][NH2:13]>C1COCC1.O>[Cl:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([NH:13][CH3:12])[S:3][C:4]=2[CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the addition complete, the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the product
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(N=C(S2)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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